molecular formula C5H9BrClN B2606717 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 2155852-81-4

4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2606717
CAS No.: 2155852-81-4
M. Wt: 198.49
InChI Key: CXLODKHSPKDNIO-UHFFFAOYSA-N
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Description

4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride (CAS 2044836-45-3) is a bicyclic organic compound with the molecular formula C₅H₉BrClN. It belongs to the tetrahydropyridine family, characterized by a partially saturated six-membered ring containing one nitrogen atom. This compound is primarily utilized as a pharmaceutical intermediate or research chemical, with applications in synthesizing bioactive molecules . Its bromine substituent at the 4-position enhances reactivity, making it valuable for cross-coupling reactions in medicinal chemistry.

Properties

IUPAC Name

4-bromo-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLODKHSPKDNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155852-81-4
Record name 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride typically involves the bromination of 1,2,3,6-tetrahydropyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position. The reaction can be represented as follows:

1,2,3,6-tetrahydropyridine+Br24-Bromo-1,2,3,6-tetrahydropyridine\text{1,2,3,6-tetrahydropyridine} + \text{Br}_2 \rightarrow \text{4-Bromo-1,2,3,6-tetrahydropyridine} 1,2,3,6-tetrahydropyridine+Br2​→4-Bromo-1,2,3,6-tetrahydropyridine

The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of efficient bromination agents and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction Reactions: Reduction of the compound can yield tetrahydropyridine derivatives with different substituents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Various substituted tetrahydropyridine derivatives.

    Oxidation Reactions: Pyridine derivatives.

    Reduction Reactions: Reduced tetrahydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiparkinsonian Activity
One of the notable applications of 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride is its role as a precursor in the synthesis of compounds that exhibit antiparkinsonian effects. Research has shown that derivatives of tetrahydropyridine can influence dopaminergic activity, which is crucial in the treatment of Parkinson's disease. For instance, studies involving the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP) have demonstrated its neurotoxic effects on dopaminergic neurons in animal models .

Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. For example, it has been utilized to create derivatives that are effective against certain types of cancer and other neurological disorders. The synthesis pathways often involve electrophilic halogenation and subsequent transformations to yield target compounds with enhanced therapeutic profiles .

Neurobiology Studies

Impact on Neurogenesis
Research has indicated that this compound can affect neurogenesis in adult brains. A study highlighted the acute administration of MPTP and its influence on the proliferation of neural progenitor cells in the striatum and hippocampus . The findings suggest potential implications for understanding neurodegenerative diseases and developing therapeutic strategies.

Synthetic Chemistry

Reactivity and Synthesis Techniques
The compound is utilized in various synthetic methodologies due to its reactivity profile. It can undergo several chemical transformations including halogenation and nucleophilic substitutions. A detailed review of synthetic routes reveals that this compound can be synthesized through a series of steps involving starting materials that are readily available in laboratories .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativeObserved EffectReference
Antiparkinsonian1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineNeurotoxic effects on dopaminergic neurons
NeurogenesisMPTPIncreased proliferation of neural progenitors
Cancer TreatmentVarious derivativesCytotoxic effects on cancer cell lines

Table 2: Synthetic Pathways

StepReagents/ConditionsProduct
HalogenationN-bromosuccinimide4-Bromo-1,2,3,6-tetrahydropyridine
Nucleophilic SubstitutionAlkyl halidesVarious substituted tetrahydropyridines
ReductionAlane (AlH₃)Tetrahydropyridine derivatives

Case Study 1: Neuroprotection Mechanisms

A study investigated the neuroprotective mechanisms of MPTP derivatives against oxidative stress-induced neuronal death. The results indicated that certain modifications to the tetrahydropyridine structure could enhance protective effects against neurotoxicity.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound through variations in reaction conditions. The findings suggested that adjusting temperature and solvent systems could significantly improve yield and purity.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom at the fourth position plays a crucial role in its reactivity and binding affinity. The compound can interact with neurotransmitter receptors, modulating their activity and influencing neurological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride, highlighting differences in substituents, pharmacological relevance, and applications:

Compound Name CAS Number Substituents/Modifications Molecular Formula Key Applications/Effects References
This compound 2044836-45-3 Bromine at 4-position C₅H₉BrClN Pharmaceutical intermediate, synthetic chemistry
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride Not specified Phenyl group at 4-position C₁₁H₁₄ClN Intermediate for alkaloid synthesis
1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine Not specified Methyl at 1-position, p-fluorophenyl at 4 C₁₂H₁₃FClN Impurity in paroxetine hydrochloride (antidepressant)
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) 23007-85-4 Methyl at 1-position, phenyl at 4; 1,2,5,6 saturation C₁₂H₁₅N Neurotoxin inducing Parkinsonism in models
4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride 103855-00-1 4-Bromophenyl at 4-position C₁₁H₁₂BrClN Research chemical, structural analog
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine hydrochloride Not specified Propyl at 1-position, bromine at 4 C₈H₁₄BrClN Experimental intermediate
4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride 95019-16-2 Methyl at 4-position C₆H₁₂ClN Pharmaceutical intermediate (e.g., APIs)

Key Structural and Functional Differences

Substituent Effects :

  • Bromine vs. Phenyl/Fluorophenyl Groups : The bromine atom in this compound enhances electrophilic reactivity compared to the phenyl or p-fluorophenyl groups in analogs. This makes it more suitable for Suzuki-Miyaura couplings .
  • Methyl/Propyl at 1-Position : The addition of alkyl groups (e.g., methyl or propyl) at the 1-position, as seen in MPTP and paroxetine-related compounds, alters metabolic stability. MPTP’s methyl group facilitates its conversion into the neurotoxic metabolite MPP⁺ .

Pharmacological Relevance: Neurotoxicity (MPTP): MPTP is a prodrug metabolized to MPP⁺, which selectively destroys dopaminergic neurons, making it a tool for Parkinson’s disease models .

Synthetic Utility :

  • This compound is favored in cross-coupling reactions for introducing bromine into complex molecules. In contrast, 4-methyl and 4-phenyl analogs are more commonly used as building blocks for alkaloids or receptor ligands .

Biological Activity

4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and relevant case studies.

  • Molecular Formula : C₅H₈BrN
  • Molecular Weight : 186.03 g/mol
  • CAS Number : 2155852-81-4

The compound features a tetrahydropyridine structure with a bromine substituent, which influences its chemical reactivity and biological interactions. It is typically available in hydrochloride salt form to enhance solubility and stability in various applications .

Research indicates that this compound interacts with several neurotransmitter systems. Its structural similarity to other tetrahydropyridine derivatives suggests potential activity at various receptors and enzymes involved in neurotransmission. Notably, it may affect dopaminergic pathways and exhibit neuroprotective properties against neurotoxic agents.

Key Mechanisms Identified:

  • Neuroprotection : The compound has shown protective effects against neurotoxicity induced by agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models .
  • Receptor Interaction : Binding studies suggest that it may interact with dopamine receptors and other related targets, influencing neurotransmitter release and neuronal survival.

Biological Activity Data

The following table summarizes the key biological activities associated with this compound based on available research:

Activity Description Reference
Neuroprotective EffectsProtects against MPTP-induced neurotoxicity in animal models
Dopaminergic ActivityPotential interaction with dopamine receptors; may enhance dopaminergic signaling
Antioxidant PropertiesExhibits properties that may mitigate oxidative stress in neuronal cells
Cytotoxicity StudiesDemonstrated cytotoxic effects on various cancer cell lines; potential for anticancer activity

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neurotoxicity Study : A study examined the protective effects of the compound against MPTP-induced neurotoxicity in mice. Results indicated significant reductions in dopaminergic neuron loss compared to control groups .
  • Cytotoxicity Assessment : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines such as HeLa and Caco-2. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Binding Affinity Studies : Research focusing on its binding affinities revealed that this compound has significant interactions with various neurotransmitter receptors. These interactions are crucial for understanding its pharmacological profile.

Q & A

Q. What are the critical steps for synthesizing 4-bromo-1,2,3,6-tetrahydropyridine hydrochloride, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves bromination of 1,2,3,6-tetrahydropyridine followed by hydrochloride salt formation. Key intermediates like 4-(bromomethyl)pyridine hydrobromide (CAS 73870-24-3) are often used in analogous reactions . Characterization requires:

  • Nuclear Magnetic Resonance (NMR): Confirm regioselectivity of bromination via 1H^1H- and 13C^{13}C-NMR shifts (e.g., deshielded protons near the bromine atom).
  • Mass Spectrometry (MS): Verify molecular ion peaks matching the molecular formula (e.g., C5_5H9_9BrN·HCl, MW ~223.7 g/mol) .
  • HPLC Purity Analysis: Use reverse-phase chromatography with UV detection at 254 nm, as described for structurally related tetrahydropyridines in pharmacopeial standards .

Q. How should researchers assess the purity of this compound, and what impurities are commonly observed?

Methodological Answer:

  • Chromatographic Methods: Follow USP protocols for related compounds (e.g., Paroxetine Hydrochloride), using a C18 column, mobile phase gradient (acetonitrile/ammonium acetate buffer), and detection at 220–280 nm. Limit impurities like 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine analogs to <0.0001% .
  • Elemental Analysis: Confirm halogen content (Br and Cl) via combustion analysis.
  • Heavy Metal Testing: Use inductively coupled plasma mass spectrometry (ICP-MS) to ensure levels <10 ppm, per pharmacopeial guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer: The bromine atom at the 4-position acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

  • Steric and Electronic Effects: The electron-deficient tetrahydropyridine ring increases electrophilicity at C4, favoring oxidative addition with Pd(0) catalysts.
  • Byproduct Mitigation: Monitor for debromination or ring-opening side products using LC-MS. Optimize reaction conditions (e.g., ligand choice, temperature) to suppress undesired pathways .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic media?

Methodological Answer:

  • Solubility Profiling: The hydrochloride salt enhances water solubility due to ionic dissociation. In organic solvents (e.g., DMSO, THF), solubility decreases; use polar aprotic solvents for reactions.
  • Stability Studies: Conduct accelerated degradation studies under acidic (pH 1–3), basic (pH 9–11), and oxidative (H2_2O2_2) conditions. Monitor via HPLC for decomposition products (e.g., free base formation or ring oxidation) .

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Dose-Response Validation: Test activity across a wide concentration range (nM–mM) to rule out off-target effects.
  • Metabolite Screening: Use LC-MS/MS to identify metabolites, as seen in studies of MPTP (a neurotoxic tetrahydropyridine analog), where metabolic activation by MAO-B enzymes alters biological outcomes .
  • Receptor Binding Assays: Compare binding affinities across isoforms (e.g., dopamine D2_2 vs. serotonin 5-HT2A_{2A} receptors) to clarify selectivity .

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